N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine
Description
N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclohexenyl substituent at the N4 position and a difluoromethyl group at the C6 position of the pyrimidine core. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial and immunomodulatory applications . The inclusion of fluorine atoms, as seen in the difluoromethyl group, is a strategic choice to enhance metabolic stability, bioavailability, and binding affinity, leveraging fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-6-(difluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3/c12-11(13)9-6-10(15-7-14-9)16-8-4-2-1-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHABGOKYHDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC2=NC=NC(=C2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions.
Attachment of the cyclohexenyl group: This can be done through a substitution reaction where the cyclohexenyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine with analogous pyrimidine derivatives:
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Chlorine : The target compound’s difluoromethyl group (CF₂H) offers reduced metabolic susceptibility compared to chlorine (as in ), due to fluorine’s resistance to oxidation and stronger C–F bonds. This enhances metabolic stability and prolongs half-life .
- Cyclohexenyl vs.
- Thieno-pyrimidine Core: The sulfur-containing thieno-pyrimidine in alters electronic distribution and may enhance π-stacking or metal coordination compared to the standard pyrimidine core.
Conformational and Crystallographic Insights
- Hydrogen Bonding and Dihedral Angles: In , intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles between the pyrimidine ring and substituents ranging from 12° to 86°.
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions in contrast with the hydrophobic interactions expected from the cyclohexenyl group in the target compound.
Research Findings and Implications
- Fluorine’s Role: The difluoromethyl group in the target compound likely improves lipophilicity and bioavailability compared to non-fluorinated analogs, aligning with trends in fluorinated pharmaceuticals .
- Structural Uniqueness : The cyclohexenyl group distinguishes the target compound from rigid aromatic analogs, offering a balance of flexibility and hydrophobicity for optimized pharmacokinetics.
Biological Activity
N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class, known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes both a cyclohexenyl group and a difluoromethyl group, which may influence its biological interactions and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃F₂N₄
- Molecular Weight : 225.24 g/mol
- CAS Number : 2175884-43-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₂N₄ |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 2175884-43-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased binding affinity to target proteins.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors could lead to modulation of signaling pathways involved in cellular growth and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this pyrimidine have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity.
Case Studies
- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines indicate promising results, with IC50 values suggesting effective inhibition of cell growth.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways, similar to other known pyrimidine-based drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
